molecular formula C12H14F3N3O B6459837 3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2549043-93-6

3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine

Cat. No.: B6459837
CAS No.: 2549043-93-6
M. Wt: 273.25 g/mol
InChI Key: VASPAXNVVUBYSJ-UHFFFAOYSA-N
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Description

3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is a complex organic compound featuring a unique structure that combines a cyclopenta[c]pyridazine ring with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine typically involves multiple steps, starting with the formation of the cyclopenta[c]pyridazine core. This can be achieved through cyclocondensation reactions involving appropriate precursors. For instance, the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) has been reported .

The subsequent steps involve the introduction of the azetidine ring and the trifluoroethyl group. These steps may include nucleophilic substitution reactions and other functional group transformations under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is unique due to its combination of a cyclopenta[c]pyridazine ring with an azetidine moiety and a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)7-18-5-9(6-18)19-11-4-8-2-1-3-10(8)16-17-11/h4,9H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASPAXNVVUBYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OC3CN(C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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